4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)-
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- is a complex organic compound with significant biological and chemical properties. This compound is known for its unique structure, which includes multiple hydroxyl groups and prenylated side chains. It is often studied for its potential antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- typically involves several steps, including the formation of the benzopyran core and the introduction of hydroxyl and prenyl groups. Common synthetic routes include:
Formation of the Benzopyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Prenylation: Prenyl groups are introduced using prenyl bromide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and prenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activities and its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another benzopyran derivative with similar antioxidant and anticancer properties.
Naringenin: A flavonoid with comparable hydroxyl and prenyl groups.
Pinocembrin: A related compound with similar biological activities.
Uniqueness
What sets 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- apart is its unique combination of multiple hydroxyl and prenyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
83474-69-5 |
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Molecular Formula |
C30H36O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3/t26-/m0/s1 |
InChI Key |
DZDSXIHHFCPPHL-SANMLTNESA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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